5-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone
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Overview
Description
5-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone is an organic compound that belongs to the class of sulfone derivatives. This compound is characterized by the presence of a pyrazole ring substituted with phenyl and fluorophenyl groups, as well as a phenyl sulfone moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
Sulfone derivatives have been widely used in the development of anti-tumor drugs .
Mode of Action
It is known that sulfone derivatives can act as potent irreversible inhibitors of certain enzymes . They inactivate their target enzymes by the addition of a residue of the active site at the double bond .
Biochemical Pathways
It is known that sulfone derivatives can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
A study on a similar compound, ml3403, showed that it undergoes sulfoxidation to form its active metabolite in human hepatic microsomal incubations . The study also found that CYP3A4 plays a pivotal role in the sulfoxidation reaction .
Result of Action
It is known that sulfone derivatives can have various effects depending on their specific targets .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can affect the reactivity of sulfone-based compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorobenzaldehyde with phenylhydrazine to form 4-fluorophenylhydrazone. This intermediate is then cyclized with acetophenone to yield 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole. The final step involves the sulfonation of the pyrazole derivative with phenylsulfonyl chloride under basic conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or sulfides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-fluorophenyl sulfone: Similar structure but lacks the pyrazole ring.
Phenyl pyrazole sulfone: Similar structure but lacks the fluorophenyl group.
Benzoylpyrazoles: Compounds with a benzoyl group substituted with a pyrazole ring.
Uniqueness
5-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone is unique due to the combination of its pyrazole ring, fluorophenyl group, and phenyl sulfone moiety. This unique structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-(benzenesulfonyl)-5-(4-fluorophenyl)-1-phenylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2S/c22-17-13-11-16(12-14-17)21-20(27(25,26)19-9-5-2-6-10-19)15-23-24(21)18-7-3-1-4-8-18/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDPTDWLCMNPFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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